

Introduction: Illuminating Biology in the Near-Infrared Spectrum

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Cyanine5.5 NHS ester tetrafluoroborate
Cat. No.:	B15555424

[Get Quote](#)

In vivo fluorescence imaging is a powerful, non-invasive modality that allows for the real-time visualization of biological processes within a living organism. Its utility, however, is fundamentally constrained by the optical properties of biological tissues. Light in the visible spectrum is heavily absorbed by endogenous chromophores like hemoglobin and melanin, and is subject to significant scattering, limiting tissue penetration and resulting in high background noise. To circumvent these limitations, researchers have turned to the near-infrared (NIR) window, typically defined as the spectral range between 700 and 900 nm.^{[1][2]} Within this "optical window," light absorption and autofluorescence from tissues are dramatically reduced, enabling deeper penetration and a significantly improved signal-to-background ratio—prerequisites for sensitive in vivo analysis.^{[1][3]}

Cyanine5.5 (Cy5.5) is a fluorescent dye that operates squarely within this advantageous NIR window, making it a cornerstone for developing targeted imaging agents.^[4] To be effective, however, this dye must be attached to a biomolecule—such as an antibody, peptide, or small molecule—that can navigate to a specific biological target. This is where Cyanine5.5 N-hydroxysuccinimide (NHS) ester becomes an indispensable tool. The NHS ester is an amine-reactive functional group that enables the straightforward, covalent conjugation of the Cy5.5 fluorophore to a wide array of targeting moieties.^{[5][6]}

This guide, from the perspective of a Senior Application Scientist, provides a comprehensive technical examination of Cyanine5.5 NHS ester. We will delve into its core physicochemical properties, provide a robust, field-proven protocol for bioconjugation, and discuss its practical

application and limitations in the context of preclinical in vivo imaging for researchers, scientists, and drug development professionals.

Core Physicochemical Properties of Cyanine5.5

The suitability of a fluorophore for in vivo imaging is dictated by its intrinsic photophysical and chemical properties. For Cy5.5, these characteristics are exceptionally well-aligned with the demands of deep-tissue imaging.

- **Spectral Profile (Excitation/Emission):** Cy5.5 has an excitation maximum around 673-675 nm and an emission maximum around 693-707 nm.^{[6][7][8]} This positions it firmly in the NIR-I window, minimizing interference from tissue autofluorescence which typically drops off above 650 nm.
- **Molar Extinction Coefficient (ϵ):** This value represents the molecule's ability to absorb photons. Cy5.5 boasts a very high molar extinction coefficient (typically $\geq 190,000 \text{ M}^{-1}\text{cm}^{-1}$), which is a key contributor to the brightness of its conjugates.^{[6][9]} A higher ϵ means more efficient light absorption, leading to a stronger fluorescent signal.
- **Fluorescence Quantum Yield (Φ):** The quantum yield is the ratio of photons emitted to photons absorbed. Cy5.5 has a respectable quantum yield of approximately 0.2 in aqueous environments.^{[6][8]} While not the highest among all fluorophores, its combination of a high extinction coefficient and this quantum yield results in bright, readily detectable conjugates.
- **Solubility and Stability:** The standard Cy5.5 NHS ester is soluble in organic solvents like DMSO and DMF, which are used to prepare stock solutions for labeling reactions.^{[6][8]} Sulfonated versions offer improved water solubility, which can be advantageous for labeling proteins that are sensitive to organic co-solvents and can help reduce aggregation.^{[9][10]} The resulting conjugates are pH-insensitive across a broad physiological range (pH 4-10).^{[9][11]}

These properties collectively make Cy5.5 an excellent choice for in vivo applications, offering high sensitivity and deep tissue imaging capabilities.^[12]

Data Summary: Physicochemical Properties of Cyanine5.5

Property	Typical Value	Significance for In Vivo Imaging
Excitation Maximum (λ_{ex})	~675 nm	Falls within the NIR window, minimizing tissue autofluorescence.
Emission Maximum (λ_{em})	~694 - 707 nm	Enables deep tissue penetration of the emitted signal. [6] [8] [9]
Molar Extinction Coefficient (ϵ)	$\geq 190,000 \text{ M}^{-1}\text{cm}^{-1}$	High light-absorbing capability contributes to a bright signal. [8] [9]
Fluorescence Quantum Yield (Φ)	~0.20	Efficient conversion of absorbed light into emitted fluorescence. [6] [8]
Recommended Storage	$\leq -15^{\circ}\text{C}$, desiccated, protected from light	Critical for maintaining the reactivity of the NHS ester group. [6] [13]
Solubility (NHS Ester)	DMSO, DMF	Used to prepare concentrated stock solutions for labeling reactions. [6] [7]

The Chemistry of Bioconjugation: Cyanine5.5 NHS Ester

The utility of Cy5.5 as an imaging agent is unlocked through its covalent attachment to a targeting biomolecule. The NHS ester functional group provides a highly efficient and specific mechanism for achieving this.

The NHS ester reacts with primary amines ($-\text{NH}_2$), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form a stable, covalent amide bond.[\[5\]](#)[\[14\]](#) This reaction is highly efficient under mild alkaline conditions (typically pH 8.0-9.0), which deprotonates the primary amine, increasing its nucleophilicity and facilitating the attack on the

NHS ester.[14][15] The N-hydroxysuccinimide group is released as a soluble, non-interfering byproduct.

The causality behind choosing the correct reaction conditions is critical. An amine-free buffer (e.g., phosphate-buffered saline or sodium bicarbonate) is mandatory, as buffers containing primary amines (like Tris or glycine) will compete with the target protein for reaction with the dye, drastically reducing labeling efficiency.[16]

Caption: Mechanism of Cy5.5 NHS ester conjugation with a protein's primary amine.

Experimental Protocol: Antibody Labeling with Cyanine5.5 NHS Ester

This protocol provides a self-validating system for the robust labeling of an antibody (e.g., IgG). The key is to control the reaction parameters to achieve a desired Degree of Labeling (DOL), which is the average number of dye molecules per antibody.

Materials and Reagents

- Antibody: Purified, 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[14] Avoid buffers containing Tris, glycine, or preservatives like sodium azide. The presence of stabilizing proteins like BSA must be removed.[13][16]
- Cyanine5.5 NHS ester: Stored at < -15°C, desiccated and protected from light.[13]
- Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5.[14]
- Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).[14]
- Purification: Spin desalting columns (e.g., 7K MWCO).[14]

Experimental Workflow

Caption: Workflow for antibody conjugation with Cyanine5.5 NHS ester.

Step-by-Step Methodology

Step 3.1: Antibody and Dye Preparation (The Foundation)

- Prepare the Antibody: Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a spin column.
- Adjust pH: For the labeling reaction, the pH must be alkaline. Add 1/10th the volume of 1 M Sodium Bicarbonate (pH 9.0) to your antibody solution to raise the final pH to ~8.5.[\[16\]](#) This step is critical for efficient amine reactivity.
- Prepare Dye Stock: Allow the vial of Cyanine5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[\[13\]](#) This stock must be prepared fresh, as the NHS ester is susceptible to hydrolysis.

Step 3.2: The Conjugation Reaction (Controlled Stoichiometry)

- Calculate Molar Ratio: The optimal molar ratio of dye to antibody is crucial. A starting point of a 10:1 to 20:1 molar excess of dye to protein is recommended for IgG antibodies.[\[13\]\[14\]](#) Over-labeling can lead to protein aggregation and loss of function, while under-labeling results in a weak signal.
- Initiate Reaction: Add the calculated volume of the Cy5.5 NHS ester stock solution to the pH-adjusted antibody solution. Mix gently by pipetting. Ensure the final DMSO concentration remains below 10% of the total reaction volume to prevent protein denaturation.[\[13\]](#)
- Incubate: Allow the reaction to proceed for 1 hour at room temperature, protected from light. [\[13\]](#) Gentle rotation can enhance mixing.

Step 3.3: Purification (Separating Signal from Noise)

- Prepare Spin Column: Prepare a spin desalting column according to the manufacturer's instructions. This involves hydrating the resin and removing the storage buffer by centrifugation.
- Remove Free Dye: Purification is essential to remove unconjugated "free" dye, which can cause high background signals and inaccurate characterization.[\[14\]](#) Load the entire reaction mixture onto the center of the prepared spin column.

- Collect Conjugate: Centrifuge the column as per the manufacturer's protocol. The larger Cy5.5-antibody conjugate will elute, while the smaller, unconjugated dye molecules are retained in the column resin.

Step 3.4: Characterization (Validating the Product)

- Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
- Calculate Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein. It is calculated using the Beer-Lambert law:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{675} \times CF_{280})] / \epsilon_{\text{protein}}$$

$$\text{Dye Concentration (M)} = A_{675} / \epsilon_{\text{dye}}$$

$$\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$$

Where:

- A_{280} and A_{675} : Absorbance values at 280 nm and 675 nm.
- $\epsilon_{\text{protein}}$: Molar extinction coefficient of the antibody at 280 nm (for IgG, $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
- ϵ_{dye} : Molar extinction coefficient of Cy5.5 at $\sim 675 \text{ nm}$ ($\sim 209,000 \text{ M}^{-1}\text{cm}^{-1}$).^{[6][8]}
- CF_{280} : Correction factor to account for the dye's absorbance at 280 nm (A_{280} of dye / A_{675} of dye; for Cy5.5 this is typically around 0.08).^[6]

An optimal DOL for an IgG antibody is typically between 3 and 8.

Application and Workflow for In Vivo Imaging

Once a Cy5.5-labeled probe is synthesized and characterized, it can be used for in vivo imaging to track its biodistribution and target accumulation.

The general workflow involves administering the probe to a small animal model (e.g., via intravenous injection), allowing time for circulation and target accumulation, and then imaging the animal at various time points using an appropriate in vivo imaging system (IVIS).^[7] The NIR fluorescence emitted from the animal is captured by a highly sensitive camera, allowing for the visualization of the probe's location. This technique is widely used for tracking the delivery of drugs, visualizing tumors targeted by labeled antibodies, and monitoring cell migration.^[12] [\[17\]](#)[\[18\]](#)

Caption: General workflow for an in vivo imaging experiment using a Cy5.5 probe.

Critical Considerations and Limitations

As a Senior Application Scientist, it is imperative to acknowledge not only the strengths but also the potential challenges associated with a technology.

- Photostability: While Cy5.5 is relatively photostable, prolonged and intense light exposure during imaging can lead to photobleaching, which can affect the quantification of longitudinal studies.^[12] It is wise to minimize exposure time and light intensity where possible.
- Non-specific Binding: Highly anionic dyes can sometimes exhibit non-specific uptake in certain tissues, particularly those of the reticuloendothelial system.^{[10][19]} While Cy5.5 generally performs well, thorough validation with appropriate controls is essential to confirm target-specific accumulation.
- Conjugation Efficiency: The success of imaging relies on the quality of the conjugate. Inefficient labeling or purification can compromise the experiment.^[12] It is crucial to optimize the dye-to-protein ratio for each specific biomolecule.
- Alternatives: Cy5.5 is an excellent and widely used dye. However, for specific experimental needs, it is worth noting that spectrally similar alternatives exist, such as Alexa Fluor 680 and DyLight 680, which may offer different characteristics in terms of water solubility or photostability.^{[20][6][11]}

Conclusion

Cyanine5.5 NHS ester stands as a versatile and powerful tool for researchers engaged in in vivo imaging. Its advantageous spectral properties, which align perfectly with the near-infrared

optical window, allow for deep tissue penetration and high signal-to-noise ratios.[\[1\]](#)[\[12\]](#) The straightforward and robust NHS ester chemistry facilitates its conjugation to a vast array of biomolecules, enabling the development of highly specific probes for tracking disease progression, evaluating therapeutic efficacy, and elucidating complex biological pathways in a living context. By following validated protocols for conjugation and characterization, researchers in drug development and life sciences can confidently leverage Cy5.5 NHS ester to illuminate biological processes with exceptional clarity and sensitivity.

References

- Current time information in Boston, MA, US. Google. Retrieved January 8, 2026.
- Cyanine5.5 NHS ester. AxisPharm.
- Fluorescent Labelling with Cy5.5. LifeTein Peptide Blog. (2024, February 15).
- Fluorescent Labeling with Cy5.5 NHS Ester: A Versatile Tool in Biological Research. GlpBio. (2024, March 10).
- Cyanine 5.5 NHS ester (A270157). Antibodies.com.
- Near-infrared Molecular Probes for In Vivo Imaging. NIH National Center for Biotechnology Information.
- Flower Cyanine Dye CY5.5-Active Ester Applications Cyanine5.5-NHS Bioimaging Fluorescent Labeling. Yusi Medicine. (2025, May 9).
- Applications of Cyanine5-NHS CY5-active ester Fluorescent staining Cell tracking. Yusi Medicine. (2025, May 9).
- Near-infrared molecular probes for in vivo imaging. PubMed - NIH.
- NHS ester protocol for labeling proteins. Abberior Instruments.
- Structure and properties of CY5-NHS Cyanine 5-active ester. Yusi Medicine.
- In Vivo Fluorescence Imaging in the NIR-II Spectral Region for Early Cancer Detection. Teledyne Princeton Instruments.
- NIR-II Probes for In vivo Imaging. Teledyne Vision Solutions.
- Purification and assembly of thermostable Cy5 labeled γ -PNAs into a 3D DNA nanocage. NIH National Center for Biotechnology Information.
- Counterion-insulated near-infrared dyes in biodegradable polymer nanoparticles for in vivo imaging. Nanoscale Advances (RSC Publishing). (2021, November 18).
- In vivo near-infrared fluorescence imaging. ResearchGate. (2025, August 6).
- Rational Design of a Small Molecular Near-Infrared Fluorophore for Improved In Vivo Fluorescence Imaging. MDPI. (2023, November 18).
- Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization. ACS Omega.
- Protein Cy5 Labeling Kit (#BN01056). Assay Genie.

- Fluorescent Labelling with Cy5. LifeTein Peptide Blog. (2025, October 16).
- Cyanine-loaded lipid nanoparticles for improved in vivo fluorescence imaging. SPIE Digital Library. (2025, October 4).
- Purification of fluorescence-labeled proteins. ResearchGate.
- Cyanine5.5 Labeling Kit (E-LK-C004B). Elabscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared molecular probes for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ibiantech.com [ibiantech.com]
- 7. apexbt.com [apexbt.com]
- 8. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. lifetein.com [lifetein.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Flower Cyanine Dye CY5.5-Active Ester Applications Cyanine5.5-NHS Bioimaging Fluorescent Labeling - Technical Information - Chongqing Yusi Medicine Technology Co.,

Ltd. [en.yusiyy.com]

- 18. Applications of Cyanine5-NHS CY5-active ester Fluorescent staining Cell tracking - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 19. Rational Design of a Small Molecular Near-Infrared Fluorophore for Improved In Vivo Fluorescence Imaging | MDPI [mdpi.com]
- 20. Cyanine5.5 NHS ester | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [Introduction: Illuminating Biology in the Near-Infrared Spectrum]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555424#is-cyanine5-5-nhs-ester-suitable-for-in-vivo-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com